molecular formula C23H27N3O3 B11113420 N-[4-(propan-2-yl)benzyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-[4-(propan-2-yl)benzyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11113420
M. Wt: 393.5 g/mol
InChI Key: GVZPFTYSPFKTEW-UHFFFAOYSA-N
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Description

2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the phenoxy group: The phenoxy group can be introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the oxadiazole ring.

    Attachment of the acetamide group: The acetamide group can be introduced through acylation reactions, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE can be compared with other oxadiazole derivatives, such as:

    2-{4-[3-(METHYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(METHYL)PHENYL]METHYL}ACETAMIDE: Similar structure but with methyl groups instead of propan-2-yl groups.

    2-{4-[3-(ETHYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(ETHYL)PHENYL]METHYL}ACETAMIDE: Similar structure but with ethyl groups instead of propan-2-yl groups.

The uniqueness of 2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C23H27N3O3/c1-15(2)18-7-5-17(6-8-18)13-24-21(27)14-28-20-11-9-19(10-12-20)23-25-22(16(3)4)26-29-23/h5-12,15-16H,13-14H2,1-4H3,(H,24,27)

InChI Key

GVZPFTYSPFKTEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C

Origin of Product

United States

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